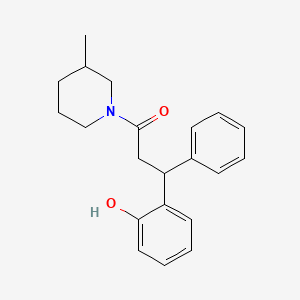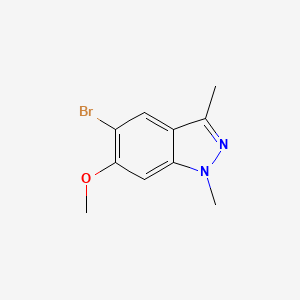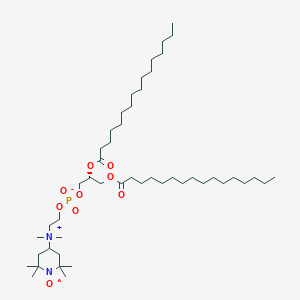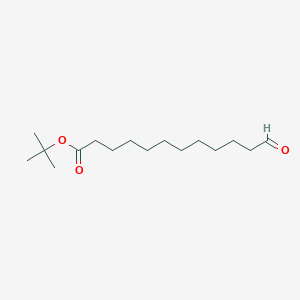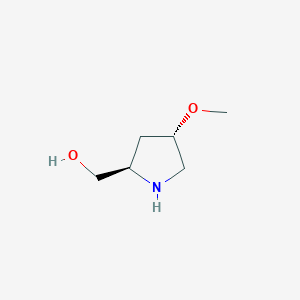
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol typically involves the reaction of a suitable pyrrolidine precursor with methanol under specific conditions. One common method involves the use of D-penicillamine and pyridoxal hydrochloride, which react to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can produce various functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It serves as a model compound for understanding the behavior of similar chiral molecules in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its chiral nature for increased selectivity and efficacy.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism by which ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This can result in the modulation of biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine
- Pyrrolizine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to other similar compounds, its methoxy and hydroxymethyl substitutions provide unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2R,4S)-4-methoxypyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
JUWWYVCNZFCWNH-RITPCOANSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H](NC1)CO |
SMILES canónico |
COC1CC(NC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
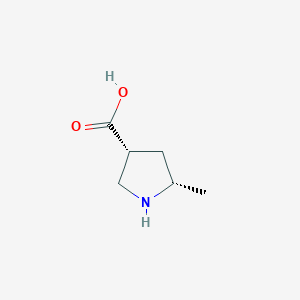
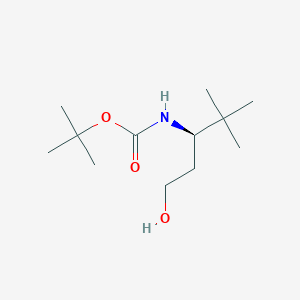


![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
